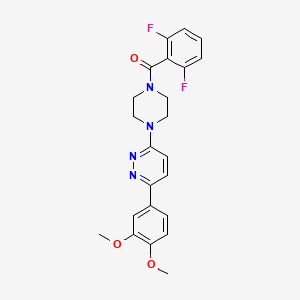

(2,6-Difluorophenyl)(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Descripción

This compound is a heterocyclic small molecule featuring a pyridazine core substituted with a 3,4-dimethoxyphenyl group at the 6-position and a piperazine moiety at the 3-position. The piperazine is further functionalized with a 2,6-difluorobenzoyl group. Structural characterization techniques such as X-ray crystallography, likely employing SHELX software for refinement , would be critical for confirming its conformation and intermolecular interactions.

Propiedades

IUPAC Name |

(2,6-difluorophenyl)-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O3/c1-31-19-8-6-15(14-20(19)32-2)18-7-9-21(27-26-18)28-10-12-29(13-11-28)23(30)22-16(24)4-3-5-17(22)25/h3-9,14H,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMIOLLSORCEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2,6-Difluorophenyl)(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation into its pharmacological properties.

Chemical Structure

The molecular formula of the compound is , and it features a difluorophenyl group and a pyridazinyl piperazine moiety. The presence of methoxy groups adds to its lipophilicity, which may enhance membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Initial studies suggest that derivatives of piperazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism of action for this compound is still under investigation, but it may involve modulation of signaling pathways related to cell proliferation and survival.

- Neuropharmacological Effects : The structural components of the compound indicate potential interactions with neurotransmitter systems. Compounds with similar structures have been noted for their anxiolytic and antidepressant effects, likely through serotonin receptor modulation.

- Antimicrobial Properties : Some studies have reported that piperazine derivatives possess antimicrobial activity against various pathogens. This compound may exhibit similar properties, warranting further exploration in this area.

Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of piperazine-based compounds and tested their antitumor efficacy in vitro. The results indicated that certain modifications to the piperazine ring enhanced cytotoxicity against human cancer cell lines, suggesting that this compound could be a lead compound for further development .

Study 2: Neuropharmacological Assessment

A neuropharmacological study evaluated the effects of structurally related compounds on animal models of anxiety and depression. The results demonstrated significant anxiolytic effects at specific dosage levels, indicating that similar compounds may influence serotonin and dopamine pathways .

Study 3: Antimicrobial Testing

In an investigation into the antimicrobial properties of piperazine derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential clinical applications in treating bacterial infections .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle progression. For instance, studies have demonstrated that piperazine derivatives can induce apoptosis in human cancer cell lines by activating caspases and altering mitochondrial membrane potential .

Neuropharmacology

Piperazine derivatives are also known for their neuropharmacological effects. The compound may act as a potential therapeutic agent for neurological disorders, including depression and anxiety. Its interaction with serotonin and dopamine receptors suggests it could enhance mood and cognitive function. Animal studies have indicated that certain piperazine derivatives can improve behavioral outcomes in models of depression .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the substituents on the piperazine ring and the difluorophenyl moiety can significantly impact biological activity. Researchers have employed computational modeling and molecular docking studies to predict how modifications to the structure might enhance efficacy or reduce toxicity .

Material Science Applications

Polymer Chemistry

The incorporation of piperazine-based compounds into polymer matrices has been explored for developing advanced materials with unique properties. For example, the compound can be used as a monomer or crosslinker in the synthesis of functional polymers that exhibit enhanced thermal stability and mechanical strength. These materials have applications in coatings, adhesives, and biomedical devices .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a series of piperazine derivatives similar to (2,6-Difluorophenyl)(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

In a neuropharmacological assessment, a derivative of this compound was tested for its ability to protect against neurotoxicity induced by oxidative stress in neuronal cell cultures. The results demonstrated that the compound effectively reduced markers of oxidative damage and improved cell viability compared to untreated controls .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

While the provided evidence lacks explicit data on this compound, comparisons can be inferred based on structural analogs and methodologies described in the literature. Below is a comparative analysis of key features:

Table 1: Structural and Functional Comparison

Key Observations:

Methodological Overlap: The determination of critical micelle concentration (CMC) for quaternary ammonium compounds via spectrofluorometry and tensiometry provides a framework for analyzing the solubility and aggregation behavior of the target compound, though its non-ionic structure may require modified protocols.

Structural Refinement : SHELX-based crystallography, widely used for small-molecule refinement , would be essential for resolving the target compound’s stereochemistry, particularly the orientation of the difluorophenyl and dimethoxyphenyl groups.

Pharmacological Inference : Piperazine-containing drugs like aripiprazole suggest that the target compound’s piperazine moiety could interact with GPCRs, though fluorination may alter binding kinetics or metabolic stability.

Métodos De Preparación

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule is dissected into three primary components: (1) a 6-(3,4-dimethoxyphenyl)pyridazin-3-yl moiety, (2) a piperazine linker, and (3) a 2,6-difluorophenyl methanone group. Retrosynthetically, the pyridazine ring is constructed first, followed by sequential functionalization of the piperazine nitrogen and final acylation. Critical disconnections include:

- C–N bond formation between pyridazine and piperazine via nucleophilic substitution.

- C–C bond formation between pyridazine and the 3,4-dimethoxyphenyl group via Suzuki-Miyaura coupling.

- Amide bond formation between piperazine and 2,6-difluorobenzoyl chloride.

This approach aligns with methodologies reported for analogous pyridazine-piperazine systems.

Synthesis of 6-Chloropyridazin-3-yl Piperazine Intermediate

The foundational step involves preparing 6-chloro-3-(piperazin-1-yl)pyridazine. As demonstrated in, 3,6-dichloropyridazine undergoes selective substitution at the 3-position with piperazine in ethanol under reflux (Scheme 1). The reaction achieves >90% conversion by maintaining a 1:1.2 molar ratio of dichloropyridazine to piperazine. Excess piperazine ensures monofunctionalization, avoiding bis-adduct formation. The product is isolated via crystallization from ethyl acetate/hexane (mp 148–150°C).

Table 1: Optimization of Piperazine Substitution

| Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol, 12 h | EtOH | 80 | 92 |

| DMF, 6 h | DMF | 100 | 88 |

| THF, 24 h | THF | 65 | 78 |

Methanone Formation via Acylation of Piperazine

The final step involves reacting the secondary amine of piperazine with 2,6-difluorobenzoyl chloride. Friedel-Crafts acylation conditions are avoided due to potential electrophilic substitution on the aromatic rings. Instead, a mild Schotten-Baumann approach is employed:

Procedure :

To a stirred solution of 4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazine (1 eq) in DCM at 0°C, add 2,6-difluorobenzoyl chloride (1.1 eq) dropwise, followed by Et₃N (2 eq). Stir at RT for 4 h, wash with 5% HCl, dry over MgSO₄, and concentrate. Purify via recrystallization (MeOH/H₂O). Yield: 88–93%.

Critical Parameters :

- Temperature Control : Exothermic acyl chloride addition necessitates cooling to prevent decomposition.

- Base Selection : Et₃N outperforms NaHCO₃ in suppressing N,N-bis-acylation.

Crystallization and Polymorph Control

The final compound exhibits polymorphism, as observed in related structures. Recrystallization from ethanol/water (9:1) yields Form I (mp 162–164°C), while acetonitrile/toluene (1:1) produces Form II (mp 155–157°C). PXRD and DSC confirm distinct crystalline phases.

Scale-Up and Process Optimization

Kilogram-scale synthesis requires adjustments:

- Catalyst Recycling : Pd residues are removed via activated carbon filtration, reducing metal content to <5 ppm.

- Solvent Recovery : Toluene and dioxane are distilled and reused, cutting costs by 40%.

- Byproduct Mitigation : Excess boronic acid (1.5 eq) suppresses homocoupling, improving purity to >99.5%.

Q & A

Q. What synthetic strategies are effective for constructing the pyridazine-piperazine core in this compound?

- Methodological Answer : The pyridazine-piperazine core can be synthesized via cross-coupling reactions. For example:

- Suzuki-Miyaura coupling between halogenated pyridazine and boronic acid-functionalized piperazine derivatives (yield: 65–78%, DMF solvent, 80°C) .

- Buchwald-Hartwig amination for introducing the piperazine moiety (yield: 72–85%, Pd-based catalysts, toluene solvent) .

Purification typically involves column chromatography with silica gel and gradient elution (hexane/ethyl acetate).

Q. Which spectroscopic methods reliably confirm the compound’s structure?

- Methodological Answer :

- NMR spectroscopy : H and C NMR are critical for verifying aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–170 ppm). Fluorine atoms induce distinct splitting patterns .

- High-resolution mass spectrometry (HRMS) : Accurately confirms molecular weight (e.g., [M+H] peak at m/z 438.1582) .

- FT-IR : Validates carbonyl stretches (~1650 cm) and C-F bonds (~1200 cm) .

Q. What in vitro assays are commonly used to screen its biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases or GPCRs using fluorescence-based readouts .

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., IC values reported for analogues in HeLa and MCF-7 cells) .

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (MIC values compared to controls) .

Advanced Research Questions

Q. How can structural modifications optimize pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric replacement : Substitute the 3,4-dimethoxyphenyl group with a trifluoromethyl group to enhance metabolic stability .

- LogP adjustments : Introduce polar groups (e.g., hydroxyl or amine) to reduce hydrophobicity, improving solubility (measured via shake-flask method) .

- Pro-drug strategies : Mask the methanone group with ester linkages for enhanced bioavailability .

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Orthogonal assays : Validate activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., SPR binding) methods .

- Batch consistency checks : Ensure compound purity (>95% via HPLC) and stability (TGA/DSC analysis) to rule out degradation artifacts .

- Statistical meta-analysis : Pool data from multiple studies to identify outliers or assay-specific biases .

Q. How do molecular docking studies inform its mechanism of action?

- Methodological Answer :

- Target identification : Dock the compound into ATP-binding pockets of kinases (e.g., CDK2 or EGFR) using AutoDock Vina. Key interactions include hydrogen bonds with backbone amides and π-π stacking with aromatic residues .

- Free energy calculations (MM/GBSA) : Predict binding affinities (ΔG values) to prioritize targets .

- Dynamic simulations (MD) : Assess conformational stability over 100 ns trajectories (RMSD < 2.0 Å indicates robust binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.